molecular formula C29H24N2O4S B5430828 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile

2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile

Cat. No.: B5430828
M. Wt: 496.6 g/mol
InChI Key: HPAWPRVUTWYFNT-OEAKJJBVSA-N
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Description

The compound contains several functional groups including a thiazole ring, acrylonitrile group, and ether groups. The thiazole ring is a heterocyclic compound consisting of a 5-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The acrylonitrile group consists of a carbon-carbon double bond conjugated with a nitrile group, and the ether groups are oxygen atoms connected to two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The thiazole ring is planar and aromatic . The ether groups could potentially introduce some flexibility into the molecule, and the acrylonitrile group could participate in various chemical reactions due to the presence of the carbon-carbon double bond and the nitrile group.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4S/c1-19-4-8-21(9-5-19)26(32)17-35-24-11-6-20(7-12-24)14-23(16-30)29-31-25(18-36-29)22-10-13-27(33-2)28(15-22)34-3/h4-15,18H,17H2,1-3H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAWPRVUTWYFNT-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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